1-Bromo-5-(4-fluorophenyl)-2-methylbenzene

Description

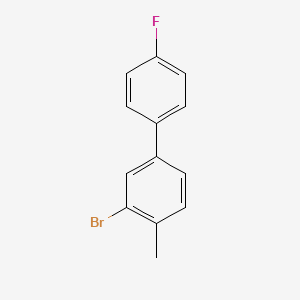

1-Bromo-5-(4-fluorophenyl)-2-methylbenzene is a brominated aromatic compound featuring a benzene core substituted with a bromine atom at position 1, a methyl group at position 2, and a 4-fluorophenyl group at position 5. The 4-fluorophenyl substituent introduces both steric bulk and electronic effects due to the electronegative fluorine atom, while the methyl group enhances hydrophobicity and influences steric interactions. This compound is structurally related to intermediates used in pharmaceutical and materials chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine acts as a leaving group .

Properties

IUPAC Name |

2-bromo-4-(4-fluorophenyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWPSLOXAWAPBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-5-(4-fluorophenyl)-2-methylbenzene typically involves halogenation reactions. One common method is the bromination of 5-(4-fluorophenyl)-2-methylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. These methods often require precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-Bromo-5-(4-fluorophenyl)-2-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic compounds.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the fluorine atom to a different functional group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 5-(4-fluorophenyl)-2-methylphenol.

Scientific Research Applications

1-Bromo-5-(4-fluorophenyl)-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between halogenated aromatic compounds and biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 1-Bromo-5-(4-fluorophenyl)-2-methylbenzene exerts its effects depends on the specific context in which it is used. In chemical reactions, the bromine and fluorine atoms can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

- Electronic Effects : The 4-fluorophenyl group in the target compound enhances electron-withdrawing character compared to simpler halogenated derivatives like 1-bromo-4-fluoro-2-methylbenzene. This difference may alter reactivity in electrophilic substitution or coupling reactions .

- Steric Effects: The bulkier 4-fluorophenyl group (vs. highlights how fluorophenyl groups induce non-planarity in similar compounds due to steric repulsion .

Physical and Chemical Properties

While explicit data for the target compound is absent, inferences can be drawn from analogues:

- Molecular Weight : The 4-fluorophenyl group increases molecular weight (~174.2 g/mol for C₆H₄F) compared to a single fluorine atom (~19 g/mol).

- Solubility : The methyl and fluorophenyl groups enhance hydrophobicity, likely reducing aqueous solubility relative to less substituted bromobenzenes.

- Melting/Boiling Points : Bromine and aromatic substituents typically elevate melting points. For example, 1-bromo-4-fluoro-2-methylbenzene (similarity 0.95) likely has a higher melting point than unsubstituted bromobenzene due to increased symmetry and intermolecular forces .

Biological Activity

1-Bromo-5-(4-fluorophenyl)-2-methylbenzene, also known by its chemical structure and various identifiers, has garnered interest in scientific research due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a fluorophenyl group, which may influence its interaction with biological systems. In this article, we will explore its biological activity, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C13H10BrF

- CAS Number : 2145093-89-4

- Molecular Weight : 281.12 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, including antimicrobial , anticancer , and anti-inflammatory properties. The presence of halogen atoms in its structure is often associated with enhanced biological activity.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. In studies, this compound demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit specific enzymes critical for bacterial survival.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays showed that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10–20 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Apoptosis Induction : Flow cytometry assays indicated that treatment with this compound led to increased caspase-3 activity, suggesting an apoptotic pathway activation in cancer cells .

Case Studies

-

Anticancer Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of this compound.

- Results showed a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent.

-

Antimicrobial Efficacy Against Staphylococcus aureus :

- In a controlled study, the compound was tested against Staphylococcus aureus.

- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.